molecular formula C20H19FN2O7S B2426529 ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-88-7

ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2426529
CAS No.: 866590-88-7
M. Wt: 450.44
InChI Key: DIKVDUGTOLTBEU-UHFFFAOYSA-N
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Description

ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroxyphenyl group, a fluorophenylsulfonyl group, and a tetrahydropyrimidine ring, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydroxyphenyl intermediate: This step involves the hydroxylation of a phenyl ring to introduce the dihydroxy groups.

    Introduction of the fluorophenylsulfonyl group: This step involves the sulfonylation of a fluorophenyl group.

    Construction of the tetrahydropyrimidine ring: This step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The fluorophenylsulfonyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group may interact with active sites of enzymes, while the fluorophenylsulfonyl group may enhance binding affinity. The tetrahydropyrimidine ring may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar compounds to ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

    Ethyl 4-(3,4-dihydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the fluorophenylsulfonyl group.

    Ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the sulfonyl group.

    Ethyl 4-(3,4-dihydroxyphenyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chlorophenylsulfonyl group instead of a fluorophenylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O7S/c1-2-30-19(26)17-14(10-31(28,29)13-6-4-12(21)5-7-13)22-20(27)23-18(17)11-3-8-15(24)16(25)9-11/h3-9,18,24-25H,2,10H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVDUGTOLTBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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